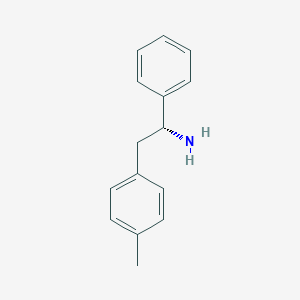

(R)-alpha-Phenyl-4-methylphenethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-alpha-Phenyl-4-methylphenethylamine, also known as this compound, is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Chiral Intermediate in Drug Synthesis

(R)-alpha-Phenyl-4-methylphenethylamine serves as a chiral intermediate in the synthesis of several important pharmaceuticals. Notably, it is utilized in the production of drugs such as Formoterol and Carmoterol, which are effective treatments for asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilator properties . The compound's chiral nature is essential for achieving the desired therapeutic effects while minimizing side effects.

1.2 Stimulant Properties

Research has indicated that this compound exhibits stimulant properties similar to those of amphetamines. It affects the central nervous system by increasing the release of neurotransmitters such as dopamine and norepinephrine, which can enhance mood and energy levels . This characteristic has led to its investigation in various clinical settings, particularly concerning attention deficit hyperactivity disorder (ADHD) and narcolepsy treatments.

Synthetic Chemistry

2.1 Synthesis Methods

The synthesis of this compound involves several methodologies, often focusing on the use of chiral catalysts or starting materials to ensure stereoselectivity. Notable methods include:

- Chiral Resolution : Using chiral amines as starting materials to produce enantiomerically pure compounds through resolution techniques .

- Hydrogenation Reactions : Employing catalysts such as palladium to facilitate hydrogenation processes that yield high-purity products with minimal steps, enhancing industrial viability .

2.2 Case Studies in Synthesis

A notable study demonstrated a novel synthetic route for producing (R)-4-methoxy-alpha-methylphenethylamine, which is structurally related to this compound. This method involved fewer reaction steps and higher yields compared to traditional methods, showcasing its potential for industrial application .

Analytical Applications

3.1 Research Standards

This compound is often used as an analytical reference standard in research related to synthetic cathinones and other amphetamine analogues. Its properties allow researchers to study its effects and interactions within biological systems, contributing to our understanding of stimulant drugs' pharmacodynamics .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Used as a chiral intermediate for asthma medications like Formoterol. |

| Stimulant Properties | Investigated for ADHD treatment; enhances dopamine release. |

| Synthetic Chemistry | Synthesized via chiral resolution and hydrogenation methods. |

| Analytical Standards | Used as a reference standard in studies of synthetic cathinones. |

| Regulatory Considerations | Subject to control due to potential for abuse; requires careful handling. |

Propiedades

Número CAS |

30339-32-3 |

|---|---|

Fórmula molecular |

C15H17N |

Peso molecular |

211.3 g/mol |

Nombre IUPAC |

(1R)-2-(4-methylphenyl)-1-phenylethanamine |

InChI |

InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3/t15-/m1/s1 |

Clave InChI |

ZICDZTXDTPZBKH-OAHLLOKOSA-N |

SMILES |

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N |

SMILES isomérico |

CC1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N |

SMILES canónico |

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N |

Sinónimos |

(αR)-4-Methyl-α-phenylbenzeneethanamine; (-)-p-Methyl-α-phenylphenethylamine; (-)-1-Phenyl-2-(p-tolyl)ethylamine; (-)-4-Methyl-α-phenylphenethylamine; (R)-2-(p-Tolyl)-1-phenylethylamine_x000B_ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.